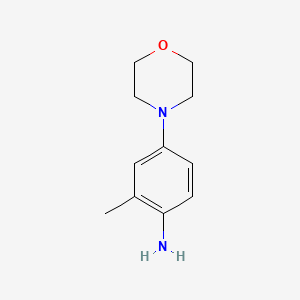

2-Methyl-4-(morpholin-4-yl)aniline

Vue d'ensemble

Description

Synthesis Analysis

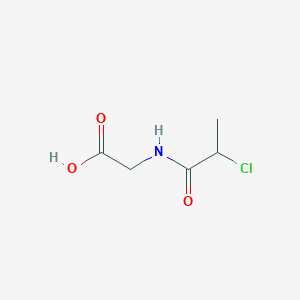

The synthesis of morpholines, including compounds like MMA, often involves the reaction of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The molecular structure of MMA is based on the morpholine ring, which is a 6-membered heterocyclic compound containing two hetero atoms, Oxygen & Nitrogen. The morpholine ring is attached to a methyl group and an aniline group.

Applications De Recherche Scientifique

-

Crystallography

- The compound “2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone” has been studied for its crystal structure . The study was conducted by Shi-Qi Zhang, Ming Li, and Hai-Tao Zong and published in the journal Zeitschrift für Kristallographie - New Crystal Structures .

- The crystallographic data and atomic coordinates were obtained using SHELX and Bruker programs . The crystal structure was determined at 296 K .

- The results of the study are detailed in the publication, including the molecular structure and displacement parameters .

-

Biocatalysis

- A study was conducted on the enzyme-catalyzed enantiomer selective acylation of 4-(Morpholin-4-yl)butan-2-ol . This study was published in the journal Catalysts .

- The study used a convenient U-Shape microreactor for continuous flow biocatalysis with enzyme-coated magnetic nanoparticles . The enzyme immobilized onto the nanoparticles was lipase B from Candida antarctica (CaLB) .

- The results showed that the anchored CaLB-MNPs formed reaction chambers in the tube for passing the fluid through and above the MNP biocatalysts, thus increasing the mixing during the fluid flow and resulting in enhanced activity of CaLB on MNPs .

-

Medicinal Chemistry

- The compound “5-methyl-4-(morpholin-4-yl)-2-(propan-2-yloxy)aniline” has been used as a building block for the synthesis of biologically active molecules such as antibiotics, anti-inflammatory agents, and antifungal agents.

-

Chemical Synthesis

-

Pharmaceutical Research

- Chemical Reagent

- “2-Methyl-4-(4-morpholinyl)benzenamine” is a chemical compound available from Thermo Scientific Chemicals . It is typically used as a reagent in the synthesis of other chemical compounds .

- The compound is a yellow to brown crystalline powder . It has a melting point of 89°C to 93°C .

- While specific applications are not listed, it is likely used in various fields of research and development where the synthesis of new compounds is required .

Propriétés

IUPAC Name |

2-methyl-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-8-10(2-3-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJUJDQANIYVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620712 | |

| Record name | 2-Methyl-4-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-morpholin-4-ylaniline | |

CAS RN |

581-00-0 | |

| Record name | 2-Methyl-4-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

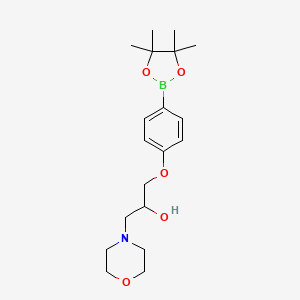

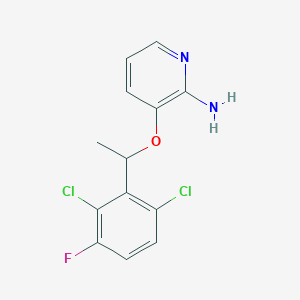

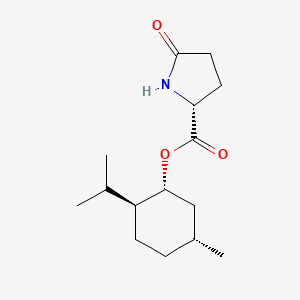

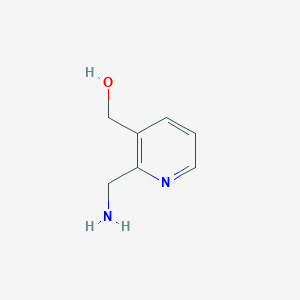

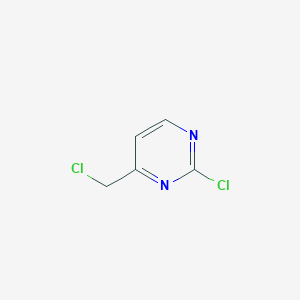

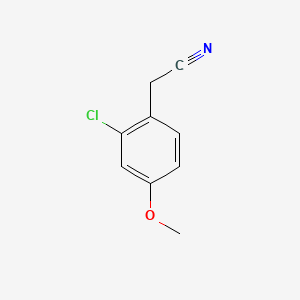

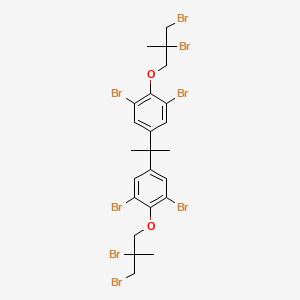

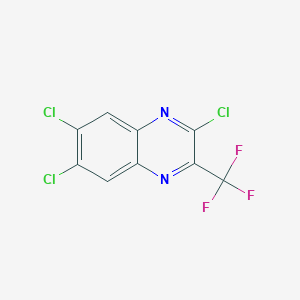

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1592377.png)

![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592378.png)